

Application Note: Measuring Candidalysin-Induced Calcium Influx in Host Cells

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Compound of Interest		
Compound Name:	canditoxin	
Cat. No.:	B1172503	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Candida albicans is a significant fungal pathogen capable of causing mucosal and systemic infections. A key virulence factor is the secreted peptide toxin, candidalysin, which is critical for host cell damage and the induction of immune responses.[1][2][3] Candidalysin functions by forming pores in the host cell membrane, leading to membrane destabilization and the influx of ions, including calcium (Ca²+).[2][4][5][6] This influx of calcium is a pivotal early event that triggers a cascade of downstream signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways and the release of pro-inflammatory cytokines.[1][2][4] Therefore, accurately measuring candidalysin-induced calcium influx is essential for understanding its pathogenic mechanism and for the development of potential therapeutic interventions. This application note provides detailed protocols and background for quantifying this critical process.

Signaling Pathway Overview

Candidalysin initiates a complex signaling cascade upon interaction with host epithelial cells. The toxin is secreted by C. albicans hyphae and accumulates in the "invasion pocket," where it inserts into the host cell's plasma membrane to form pores.[2][4][5] This pore formation disrupts the membrane's integrity, causing a rapid influx of extracellular calcium.[2][4][5] The elevated intracellular calcium concentration activates matrix metalloproteinases (MMPs), which cleave ligands for the Epidermal Growth Factor Receptor (EGFR) from the cell surface.[1][4][5] These ligands then activate EGFR, triggering downstream MAPK signaling cascades, including the

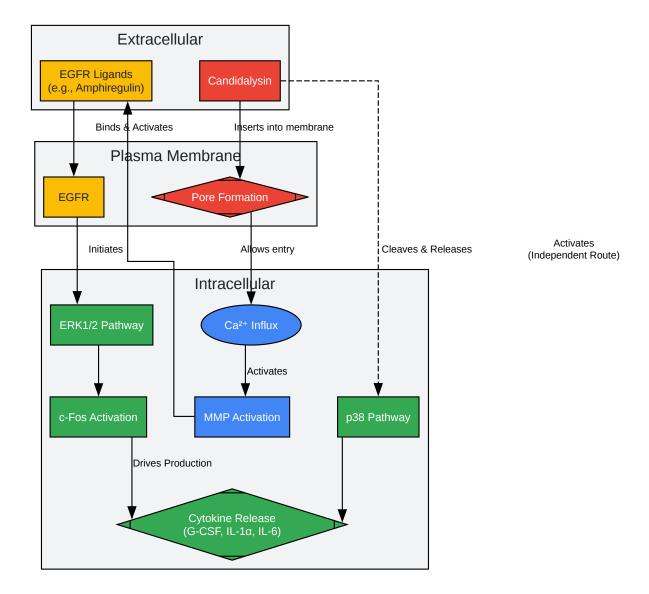


Methodological & Application

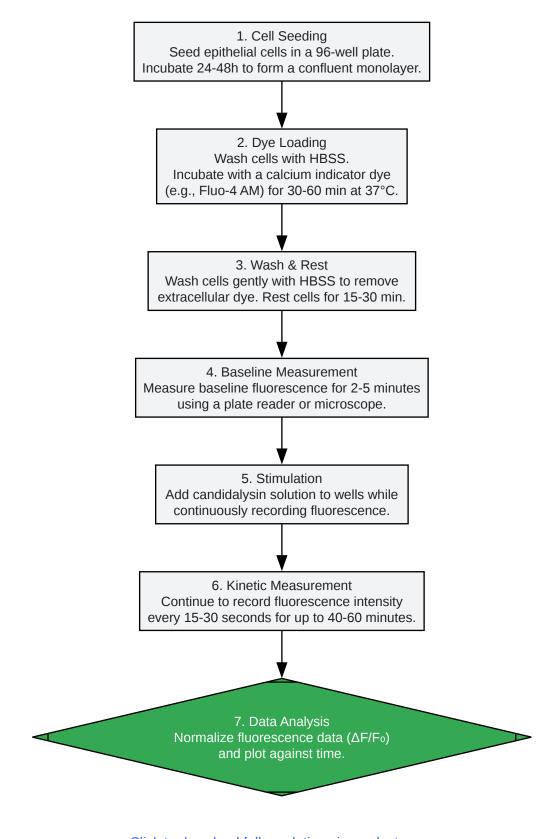
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ERK1/2 and p38 pathways.[2][4][5] This signaling ultimately leads to the activation of transcription factors like c-Fos and the production of cytokines and chemokines that orchestrate the host's innate immune response.[2][4][5]









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